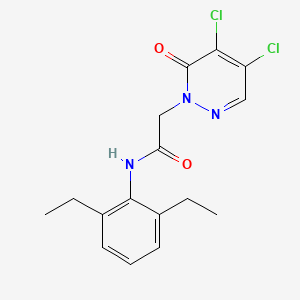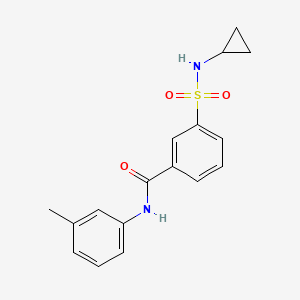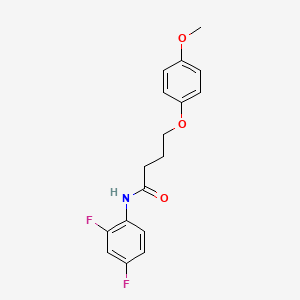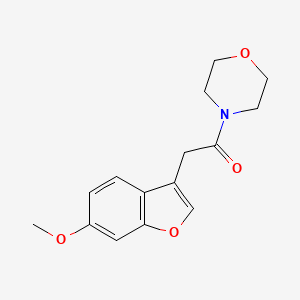
3-(4-Chlorophenyl)-5-(prop-2-EN-1-ylsulfanyl)-4H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorophenyl)-5-(prop-2-EN-1-ylsulfanyl)-4H-1,2,4-triazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science.
Wissenschaftliche Forschungsanwendungen
3-(4-Chlorophenyl)-5-(prop-2-EN-1-ylsulfanyl)-4H-1,2,4-triazole has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant anti-inflammatory, analgesic, anti-cancer, anti-fungal, and anti-bacterial activities. Moreover, the compound has been investigated for its potential use as a corrosion inhibitor, as well as a building block for the synthesis of novel materials.
Wirkmechanismus
The mechanism of action of 3-(4-Chlorophenyl)-5-(prop-2-EN-1-ylsulfanyl)-4H-1,2,4-triazole is not fully understood. However, it has been suggested that the compound exerts its biological activities through the inhibition of key enzymes and proteins involved in various cellular processes, including inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-Chlorophenyl)-5-(prop-2-EN-1-ylsulfanyl)-4H-1,2,4-triazole exhibits significant biochemical and physiological effects. For instance, the compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of various bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(4-Chlorophenyl)-5-(prop-2-EN-1-ylsulfanyl)-4H-1,2,4-triazole is its broad spectrum of biological activities, which makes it a promising candidate for the development of novel drugs and materials. However, the compound has some limitations in lab experiments, including its low solubility in water, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
The potential applications of 3-(4-Chlorophenyl)-5-(prop-2-EN-1-ylsulfanyl)-4H-1,2,4-triazole are vast, and there are numerous future directions for research in this field. Some of the possible future directions include the development of new derivatives with improved solubility and efficacy, the investigation of the compound's potential as a drug delivery system, and the exploration of its potential applications in material science and agriculture.
In conclusion, 3-(4-Chlorophenyl)-5-(prop-2-EN-1-ylsulfanyl)-4H-1,2,4-triazole is a promising compound with broad-spectrum biological activities and potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research in this field is necessary to fully understand the compound's potential and develop new applications.
Synthesemethoden
The synthesis of 3-(4-Chlorophenyl)-5-(prop-2-EN-1-ylsulfanyl)-4H-1,2,4-triazole can be achieved through various methods, including the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form 4-chlorophenyl thiosemicarbazone, followed by the reaction with propargyl bromide in the presence of potassium carbonate to form the desired product. Another method involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form 4-chlorophenyl thiosemicarbazide, which is then reacted with propargyl bromide in the presence of sodium hydroxide to form the target compound.
Eigenschaften
IUPAC Name |
5-(4-chlorophenyl)-3-prop-2-enylsulfanyl-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3S/c1-2-7-16-11-13-10(14-15-11)8-3-5-9(12)6-4-8/h2-6H,1,7H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXABDQXDIQZDKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NNC(=N1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-3-prop-2-enylsulfanyl-1H-1,2,4-triazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(2,5-Dimethylphenyl)-5-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]isoindole-1,3-dione](/img/structure/B7480483.png)

![N-[(3,4-dimethylphenyl)carbamoyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B7480520.png)





![5-chloro-2-[(E)-3-phenylprop-2-enoxy]benzamide](/img/structure/B7480553.png)